Methyl 3-(pyrrolidin-3-yloxy)benzoate chemical properties
Methyl 3-(pyrrolidin-3-yloxy)benzoate chemical properties
An In-depth Technical Guide to the Chemical Properties of Methyl 3-(pyrrolidin-3-yloxy)benzoate
Executive Summary
Methyl 3-(pyrrolidin-3-yloxy)benzoate is a bifunctional organic molecule featuring a methyl benzoate core linked to a pyrrolidine ring via an ether bond. This unique combination of a rigid aromatic ester and a flexible, saturated N-heterocycle makes it a compound of significant interest to researchers in medicinal chemistry and drug development. The pyrrolidine scaffold is a well-established privileged structure in numerous biologically active compounds, valued for its ability to introduce three-dimensionality and specific stereochemical features into a molecule[1]. This guide provides a comprehensive technical overview of the chemical properties, synthesis, characterization, and reactivity of Methyl 3-(pyrrolidin-3-yloxy)benzoate, offering field-proven insights for its application as a versatile building block in the design of novel therapeutics.
Introduction & Significance
The Pyrrolidine Scaffold in Drug Discovery
The five-membered, saturated pyrrolidine ring is a cornerstone in modern medicinal chemistry. Its non-planar, puckered conformation allows for the exploration of three-dimensional chemical space, a critical factor for achieving high-affinity and selective interactions with biological targets like enzymes and receptors[1]. Unlike its aromatic counterpart, pyrrole, the sp³-hybridized carbons of the pyrrolidine ring can be stereogenically functionalized, enabling precise control over the spatial orientation of substituents. This stereochemical control is often paramount for differentiating between receptor subtypes or achieving desired enantioselective bioactivity[1][2].
Structural Features and Potential Applications
Methyl 3-(pyrrolidin-3-yloxy)benzoate serves as a valuable scaffold by integrating several key chemical features:
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Aromatic System: The benzene ring acts as a rigid anchor for presenting other functional groups.
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Ester Group: The methyl ester is a common feature in drug molecules and can act as a hydrogen bond acceptor or be hydrolyzed by esterases in vivo, presenting a potential handle for prodrug strategies[3].
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Ether Linkage: Provides a stable, semi-flexible connection between the aromatic and heterocyclic moieties.
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Secondary Amine: The pyrrolidine nitrogen is basic and nucleophilic, offering a reactive site for further derivatization to build molecular complexity and modulate physicochemical properties such as solubility and pKa.
This combination makes the molecule an attractive starting point or intermediate for synthesizing compound libraries for screening against various biological targets.
Physicochemical Properties
The precise experimental determination of all physical properties for Methyl 3-(pyrrolidin-3-yloxy)benzoate is not extensively documented in publicly available literature. The data presented below is a consolidation of information from chemical suppliers and predicted values based on its structure. The hydrochloride salt is often supplied to improve stability and solubility[4][5].
| Property | Value | Source |
| Chemical Formula | C₁₂H₁₅NO₂ | Calculated |
| Molecular Weight | 205.25 g/mol | Calculated |
| CAS Number | 1185298-84-3 (for HCl salt) | [4] |
| Appearance | White to off-white solid | [5] |
| Solubility | Soluble in water and organic solvents (as HCl salt) | [5] |
| Boiling Point | Not available | - |
| Melting Point | Not available | - |
Synthesis and Purification
Retrosynthetic Analysis
The key disconnection is at the ether bond, suggesting two primary synthetic routes: Williamson ether synthesis or a Mitsunobu reaction. A crucial consideration is the secondary amine of the pyrrolidine ring, which is nucleophilic and requires protection to prevent side reactions during the ether formation step. A tert-butyloxycarbonyl (Boc) group is an ideal protecting group as it is stable under basic conditions and can be readily removed under acidic conditions.
Caption: Proposed workflow for the synthesis of the title compound.
Detailed Experimental Protocol
Step 1: Synthesis of tert-butyl 3-((3-(methoxycarbonyl)phenyl)oxy)pyrrolidine-1-carboxylate (Protected Intermediate)
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To a flame-dried round-bottom flask under an inert nitrogen atmosphere, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents).
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Wash the NaH with dry hexanes to remove the mineral oil, and then suspend it in anhydrous dimethylformamide (DMF).
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Cool the suspension to 0 °C in an ice bath.
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Add a solution of Methyl 3-hydroxybenzoate (1.0 equivalent) in anhydrous DMF dropwise to the NaH suspension. The causality here is to form the sodium phenoxide in situ slowly to control the exothermic reaction.
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Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
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Add a solution of N-Boc-3-tosyloxypyrrolidine (1.1 equivalents) in anhydrous DMF. Using a tosylate as the leaving group is an effective strategy for this Sₙ2 reaction.
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Heat the reaction mixture to 60-70 °C and monitor its progress by Thin-Layer Chromatography (TLC).[6]
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Upon completion, cool the reaction to room temperature and quench by the slow addition of saturated aqueous ammonium chloride (NH₄Cl).
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Extract the aqueous layer with ethyl acetate. The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.
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Purify the crude product by column chromatography on silica gel to yield the protected intermediate.
Step 2: Synthesis of Methyl 3-(pyrrolidin-3-yloxy)benzoate (Final Product)
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Dissolve the purified protected intermediate from Step 1 in dichloromethane (DCM).
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Add trifluoroacetic acid (TFA, 5-10 equivalents) dropwise at 0 °C. Alternatively, a solution of HCl in 1,4-dioxane can be used. This strong acid efficiently cleaves the Boc protecting group.
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Allow the reaction to warm to room temperature and stir until TLC analysis indicates the complete consumption of the starting material.
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Concentrate the reaction mixture under reduced pressure.
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Redissolve the residue in DCM and wash with saturated aqueous sodium bicarbonate (NaHCO₃) to neutralize excess acid and isolate the free base.
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The organic layer is dried over Na₂SO₄, filtered, and concentrated to yield the final product as a free base.
Spectroscopic and Analytical Characterization
While specific spectra are not widely published, the structure of Methyl 3-(pyrrolidin-3-yloxy)benzoate allows for a confident prediction of its key spectroscopic features.
Nuclear Magnetic Resonance (NMR) Spectroscopy
| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |
| ¹H NMR | 7.5-7.8 | m | 2H, Aromatic protons ortho to ester |
| 7.2-7.4 | t | 1H, Aromatic proton para to ester | |
| 7.0-7.2 | m | 1H, Aromatic proton ortho to ether | |
| 4.8-5.0 | m | 1H, Pyrrolidine CH-O | |
| 3.8-3.9 | s | 3H, Methoxy (-OCH₃) | |
| 2.9-3.4 | m | 4H, Pyrrolidine -CH₂-N-CH₂- | |
| 2.0-2.3 | m | 2H, Pyrrolidine -CH₂- | |
| 1.5-2.5 | br s | 1H, Pyrrolidine N-H (may be broad or exchangeable) | |
| ¹³C NMR | ~166 | s | Ester C=O |
| ~158 | s | Aromatic C-O | |
| ~131 | s | Aromatic C-COOCH₃ | |
| 129-130 | d | Aromatic CH | |
| 120-122 | d | Aromatic CH | |
| 115-118 | d | Aromatic CH | |
| 75-78 | d | Pyrrolidine CH-O | |
| ~52 | q | Methoxy (-OCH₃) | |
| ~50 | t | Pyrrolidine CH₂ adjacent to NH | |
| ~45 | t | Pyrrolidine CH₂ adjacent to NH | |
| ~33 | t | Pyrrolidine CH₂ |
Infrared (IR) Spectroscopy
The IR spectrum provides a rapid method for confirming the presence of the key functional groups.
| Frequency Range (cm⁻¹) | Vibration | Functional Group |
| 3300-3400 | N-H Stretch | Secondary Amine (Pyrrolidine) |
| 3000-3100 | C-H Stretch | Aromatic |
| 2850-2960 | C-H Stretch | Aliphatic (Pyrrolidine, Methyl) |
| ~1720 | C=O Stretch | Ester |
| ~1600, ~1480 | C=C Stretch | Aromatic Ring |
| 1200-1300 | C-O Stretch | Ester & Aryl Ether |
| 1050-1150 | C-O Stretch | Alkyl Ether |
Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) would be expected to show a molecular ion peak (M⁺) and characteristic fragmentation patterns.
Caption: Proposed key fragmentation pathways in EI-MS.
Chemical Reactivity and Stability
The reactivity profile is dictated by its three primary functional groups.
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Ester Group: Susceptible to base-catalyzed hydrolysis (saponification) to yield methanol and the corresponding sodium benzoate salt. Acid-catalyzed hydrolysis is also possible but is an equilibrium process.[7] This reactivity is fundamental to its potential as a prodrug, where endogenous esterases could cleave the ester to release a more polar, active carboxylic acid.
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Pyrrolidine Moiety: The secondary amine is the most versatile reactive center. It is nucleophilic and basic, readily undergoing reactions such as:
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N-Acylation: Reaction with acyl chlorides or anhydrides to form amides.
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N-Alkylation: Reaction with alkyl halides.
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Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent.
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Aromatic Ring: The ring is subject to electrophilic aromatic substitution. The -OR (alkoxy) group is activating and ortho-, para-directing, while the -COOCH₃ (ester) group is deactivating and meta-directing. The positions ortho and para to the strongly activating alkoxy group are the most likely sites for substitution.
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Stability and Storage: As a free base, the compound may be susceptible to oxidation and should be stored under an inert atmosphere in a cool, dark place. The hydrochloride salt form offers enhanced stability and is generally preferred for long-term storage.[5]
Conclusion
Methyl 3-(pyrrolidin-3-yloxy)benzoate is a strategically designed chemical scaffold with significant potential in drug discovery and organic synthesis. Its properties are defined by the interplay between the aromatic ester and the saturated N-heterocycle. This guide has provided a robust framework for its synthesis, purification, and characterization, alongside a predictive analysis of its spectroscopic data and chemical reactivity. For researchers and scientists, this molecule represents a valuable and versatile starting point for the development of novel, biologically active agents.
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